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Compound of Interest

Compound Name: 4-Fluoro-6-methoxypyrimidine

Cat. No.: B1462852

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development. As an
essential component of the nucleobases uracil, thymine, and cytosine, it is fundamental to the
structure of DNA and RNA.[1] This inherent biological relevance has made the pyrimidine ring a
"privileged pharmacophore,” a molecular framework that is frequently found in biologically
active compounds.[2] The synthetic versatility of the pyrimidine core allows for extensive
structural diversification, leading to a wide array of therapeutic applications, including
anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1]

4-Fluoro-6-methoxypyrimidine emerges as a particularly valuable synthetic intermediate
within this class. The strategic placement of a fluorine atom and a methoxy group on the
pyrimidine ring imparts unique electronic properties and provides reactive sites for further
chemical modification. The fluorine atom, a bioisostere of a hydrogen atom with distinct
electronic effects, can enhance metabolic stability and binding affinity. The methoxy group can
also influence solubility and electronic distribution. This guide provides a comprehensive
analysis of the core physicochemical properties of 4-Fluoro-6-methoxypyrimidine, offering
insights for researchers in drug discovery, chemical synthesis, and materials science.

Molecular and Structural Characteristics

4-Fluoro-6-methoxypyrimidine is a disubstituted aromatic heterocycle. Its structure is defined
by a pyrimidine ring functionalized with a fluorine atom at position 4 and a methoxy group at
position 6.
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Property Value

Molecular Formula CsHsFN20

Molecular Weight 128.11 g/mol

IUPAC Name 4-Fluoro-6-methoxypyrimidine
Canonical SMILES COC1=CC(=NC=N1)F

InChl Key N/A

CAS Number 147505-18-8

Figure 1: 2D Chemical Structure of 4-Fluoro-6-methoxypyrimidine (A representative 2D
structure)

Physical and Thermodynamic Properties

The physical state and thermal properties of a compound are critical for its handling,
formulation, and reaction setup. While specific experimental data for 4-Fluoro-6-
methoxypyrimidine is not extensively published, we can infer its properties based on closely
related analogs.
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Property Value (with notes) Source

Expected to be a white to off- o
j ) o Inferred from similar
Appearance white solid or liquid at room
compounds
temperature.

Not available. The related
] ] compound 4-Amino-5-fluoro-2-
Melting Point S
methoxypyrimidine has a

melting point of 191-195 °C.

Not available. The analog 4-

Chloro-6-methoxypyrimidine

has a boiling point of 80 °C at
Boiling Point 18 mmHg. The fluoro [3]

derivative is expected to have

a comparable or slightly lower

boiling point.

Not available. The analog 4-
Density Chloro-6-methoxypyrimidine [3]
has a density of 1.292 g/cm3.

Causality Behind the Properties: The substitution pattern significantly influences these physical
properties. The presence of the polar pyrimidine ring and the electronegative fluorine and
oxygen atoms allows for dipole-dipole interactions. However, the molecule's relatively small
size and the lack of hydrogen bond donors suggest a moderate melting and boiling point
compared to derivatives with amino or hydroxyl groups.

Spectroscopic Profile: Elucidating the Molecular
Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical
compound. The following sections detail the expected spectroscopic signature of 4-Fluoro-6-
methoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework and
the chemical environment of specific nuclei.[4]

e 'H NMR: The proton NMR spectrum is expected to be simple and highly informative.

o Aromatic Protons: Two signals are expected in the aromatic region (typically  8.0-9.0 ppm
for pyrimidines). The proton at C2 (between the two nitrogen atoms) will likely appear as a
singlet. The proton at C5 will appear as a doublet due to coupling with the adjacent
fluorine atom (3J-HF).

o Methoxy Protons: A sharp singlet corresponding to the three methyl protons of the
methoxy group is expected around & 3.9-4.1 ppm.

e 13C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.

o Aromatic Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The
carbon atom bonded to the fluorine (C4) will exhibit a large one-bond coupling constant
(1J-CF), appearing as a doublet. The adjacent carbons (C5) will show smaller two-bond
couplings (3J-CF).

o Methoxy Carbon: A single signal for the methoxy carbon is expected in the range of d 55-
60 ppm.

e 19F NMR: The fluorine NMR spectrum is a powerful tool for fluorinated compounds. A single
signal is expected, as there is only one fluorine atom in the molecule. This signal will be split
into a doublet due to coupling with the proton at C5 (3J-HF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.[5] For 4-Fluoro-6-methoxypyrimidine, the following
characteristic absorption bands are anticipated:
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Wavenumber (cm~—?) Vibration Type Functional Group
~3050-3150 C-H stretching Aromatic C-H
~2850-2960 C-H stretching Methoxy (CHs)
~1550-1600 C=N and C=C stretching Pyrimidine ring
~1200-1300 C-0O stretching Aryl-ether (methoxy)
~1000-1100 C-F stretching Aryl-fluoride

The analysis of IR spectra for substituted pyrimidines confirms that ring vibrations are often
observed in the 1400-1600 cm~1 region.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules.[8]

e Molecular lon Peak (M*): In an electron ionization (El) mass spectrum, a prominent
molecular ion peak is expected at an m/z corresponding to the molecular weight of the
compound (128.11).

o Fragmentation Pattern: Common fragmentation pathways for pyrimidines involve the loss of
small neutral molecules. For 4-Fluoro-6-methoxypyrimidine, fragmentation could involve
the loss of a methyl radical (*CHs) from the methoxy group, followed by the loss of carbon
monoxide (CO).

Reactivity, Stability, and Handling
Chemical Reactivity

The electronic nature of the pyrimidine ring, characterized by two electron-withdrawing nitrogen
atoms, makes it electron-deficient. This deficiency is further enhanced by the electronegative
fluorine atom at the C4 position. Consequently, the primary mode of reactivity is nucleophilic
aromatic substitution (SnAr). The fluorine atom is a good leaving group, making the C4 position
susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This
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reactivity is the foundation of its utility as a synthetic building block for creating more complex,
biologically active molecules.[9][10]

Stability and Storage

Like many halogenated heterocyclic compounds, 4-Fluoro-6-methoxypyrimidine should be
handled with care.

o Storage: It is advisable to store the compound in a tightly sealed container in a cool, dry, and
well-ventilated area, away from incompatible substances like strong oxidizing agents.[3]
Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent
potential degradation from moisture or air.

o Thermal Stability: While specific data is unavailable, thermal decomposition can lead to the
release of hazardous gases, including nitrogen oxides (NOx), hydrogen fluoride (HF), and
carbon oxides.[11]

Experimental Workflow for Physicochemical
Characterization

A robust and validated experimental workflow is crucial for accurately determining the
physicochemical properties of any new chemical entity. The following diagram illustrates a
generalized workflow.
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Caption: Generalized workflow for physicochemical property determination.
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Step-by-Step Protocol Example: Melting Point Determination via Differential Scanning
Calorimetry (DSC)

Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium)
to ensure temperature and enthalpy accuracy.

Sample Preparation: Accurately weigh 1-3 mg of high-purity (>98%) 4-Fluoro-6-
methoxypyrimidine into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty,
sealed pan as a reference.

Thermal Program: Place both the sample and reference pans into the DSC cell. Heat the
sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

Data Acquisition: Record the heat flow as a function of temperature. The melting event will
appear as an endothermic peak on the thermogram.

Data Analysis: The onset temperature of the peak is typically reported as the melting point.
The area under the peak corresponds to the enthalpy of fusion.

Justification of Method: DSC is a highly accurate and reproducible method for determining

thermal transitions. It requires only a small amount of sample and provides both the melting

point and the enthalpy of fusion, which is a measure of the crystal lattice energy.

Applications in Drug Discovery and Chemical
Synthesis

The true value of 4-Fluoro-6-methoxypyrimidine lies in its application as a versatile building

block. The pyrimidine core is prevalent in a multitude of approved drugs, and this specific

derivative offers chemists a strategic starting point for synthesizing novel compounds.[1]

Scaffold for Kinase Inhibitors: The pyrimidine ring is a common hinge-binding motif in many
kinase inhibitors used in oncology. The C4 position can be functionalized with various amine-
containing groups to generate libraries of potential inhibitors.

Antiviral and Antimicrobial Agents: By modifying the C4 and C2 positions, researchers can
synthesize analogs of nucleosides or other compounds that interfere with viral or bacterial
replication pathways.[9]

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b1462852?utm_src=pdf-body
https://www.benchchem.com/product/b1462852?utm_src=pdf-body
https://www.benchchem.com/product/b1462852?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820437/
https://www.researchgate.net/publication/395927861_Discovery_of_a_new_class_based_on_6-methoxypyrimidine_as_efficient_low_weight_reversible_inhibitors_of_SARS-CoV-2_main_protease_Mpro_with_antiviral_activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Fine-Tuning of Physicochemical Properties: The fluorine atom can be used to block
metabolic oxidation at that position, improving the pharmacokinetic profile of a drug
candidate. It can also modulate the pKa of nearby functional groups, which can be critical for
target engagement and cell permeability.

Safety and Handling Precautions

Based on safety data sheets for structurally similar halogenated pyrimidines, 4-Fluoro-6-
methoxypyrimidine should be handled with appropriate precautions.[12][13]

e Hazard Statements:
o H315: Causes skin irritation.[12][13]
o H319: Causes serious eye irritation.[12][13]
o H335: May cause respiratory irritation.[12]
» Precautionary Measures:
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

o P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12]
[13]

o P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[12]

o P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.[12]

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before
handling and to work in a well-ventilated fume hood.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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